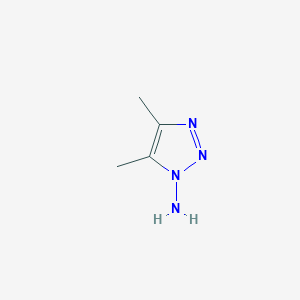

4,5-二甲基-1H-1,2,3-三唑-1-胺

描述

“4,5-Dimethyl-1H-1,2,3-triazol-1-amine” is a type of 1,2,3-triazole, which is a class of heterocyclic compounds . The 1,2,3-triazole ring is a five-membered ring structure with two carbon atoms and three nitrogen atoms . It is known for its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features make 1,2,3-triazoles and its derivatives potential candidates for advancing medicinal chemistry .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are then thoroughly characterized using different spectral techniques .Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles is unique, with three nitrogen atoms and two carbon atoms forming a five-membered ring . This structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

1,2,3-Triazoles have been shown to exhibit a significant chelating activity due to the presence of unpaired electrons on the nitrogen atom, which enhances its biological spectrum . They have been synthesized through a non-regioselective reaction between terminal alkynes and organic azides, yielding both 1,4- and 1,5-disubstituted-1,2,3-triazoles .科学研究应用

抗菌剂的绿色合成

Beyzaei 等人(2019 年)的一项研究探索了一种有效的程序来合成 3(5)-取代的 1,2,4-三唑-5(3)-胺,它们与 4,5-二甲基-1H-1,2,3-三唑-1-胺密切相关。该过程涉及硫脲、二甲基硫酸盐和各种酰肼的一锅反应。该方法遵循绿色化学原理,产生具有作为抗菌剂对抗细菌和真菌病原体的潜力的产品 (Beyzaei 等,2019)。

结构和反应研究

Albert(1970 年)对 4-氨基-3-苄基-1,2,3-三唑及其衍生物在热碱性溶液中的转化进行了详细研究,导致富含 4-苄氨基-1,2,3-三唑的平衡混合物。本研究提供了对三唑化合物(包括 4,5-二甲基-1H-1,2,3-三唑-1-胺)的结构和反应性方面的见解 (Albert,1970)。

开环和重排

俞(2015 年)探索了 4-乙酰基-1,2,3-三唑-5-醇钠盐与肼衍生物的相互作用,导致合成各种 1,2,3-三唑衍生物。这项研究对于理解三唑化合物(如 4,5-二甲基-1H-1,2,3-三唑-1-胺)的开环能力和分子内重排具有重要意义 (俞,2015)。

合成和结构解析

Selby 和 Lepone(1984 年)的研究重点是三唑衍生物的合成和结构解析。他们的工作有助于更好地理解 4,5-二甲基-1H-1,2,3-三唑-1-胺等化合物的化学性质和潜在应用 (Selby 和 Lepone,1984)。

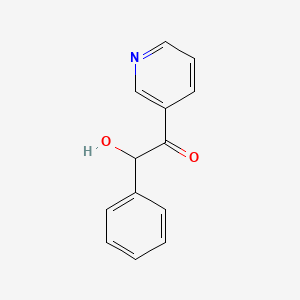

半缩氨醛和席夫碱

Wajda-Hermanowicz 等人(2015 年)研究了取代的苯甲醛与伯 3,5-二甲基-1,2,4-三唑 4-胺(在结构上与 4,5-二甲基-1H-1,2,3-三唑-1-胺相关)反应中形成稳定的半缩氨醛和席夫碱。这项研究提供了对这些化合物在各个领域的反应性和潜在应用的见解 (Wajda-Hermanowicz 等,2015)。

作用机制

The mechanism of action of 1,2,3-triazoles is largely due to their ability to form hydrogen bonds and engage in dipole-dipole and π-stacking interactions with biological receptors . This allows them to exhibit a wide range of biological activities, including antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial activities .

未来方向

属性

IUPAC Name |

4,5-dimethyltriazol-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3-4(2)8(5)7-6-3/h5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVETYZWBIIYQRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=N1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484175 | |

| Record name | 4,5-Dimethyl-1H-1,2,3-triazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40679-57-0 | |

| Record name | 4,5-Dimethyl-1H-1,2,3-triazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

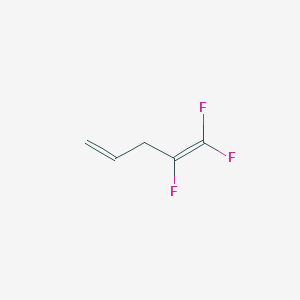

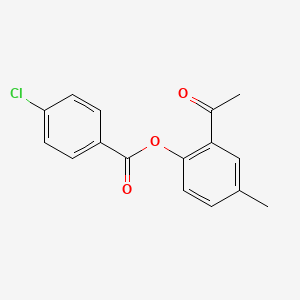

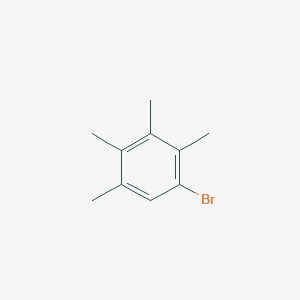

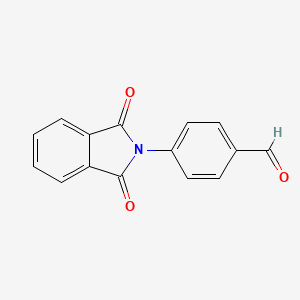

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

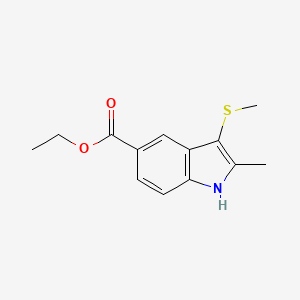

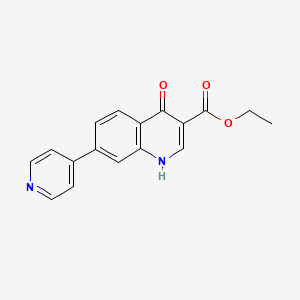

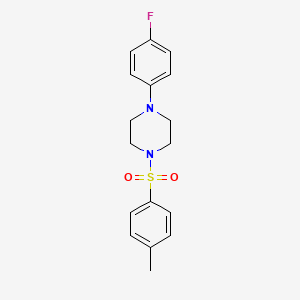

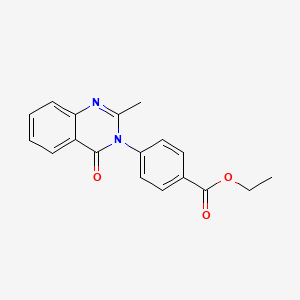

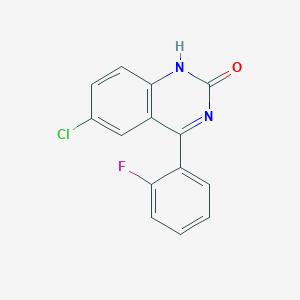

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[2-(acryloyloxy)ethyl] hydrogen phosphate](/img/structure/B3052289.png)